molecular formula C9H7N7O B5912234 1,3,4-Oxadiazol-2-amine, 5-(1-phenyl-5-tetrazolyl)-

1,3,4-Oxadiazol-2-amine, 5-(1-phenyl-5-tetrazolyl)-

Cat. No.: B5912234
M. Wt: 229.20 g/mol
InChI Key: ZDOAQUCFTSQXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4-Oxadiazol-2-amine, 5-(1-phenyl-5-tetrazolyl)- is a heterocyclic compound that features both oxadiazole and tetrazole rings. These structures are known for their diverse biological activities and have been widely studied in medicinal chemistry for their potential therapeutic applications .

Chemical Reactions Analysis

1,3,4-Oxadiazol-2-amine, 5-(1-phenyl-5-tetrazolyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,4-Oxadiazol-2-amine, 5-(1-phenyl-5-tetrazolyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazol-2-amine, 5-(1-phenyl-5-tetrazolyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,3,4-Oxadiazol-2-amine, 5-(1-phenyl-5-tetrazolyl)- is unique due to its combination of oxadiazole and tetrazole rings, which confer distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

5-(1-phenyltetrazol-5-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7O/c10-9-13-12-8(17-9)7-11-14-15-16(7)6-4-2-1-3-5-6/h1-5H,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOAQUCFTSQXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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